Physicochemical properties of (1R)-Perindopril-d4 stable isotopes
Physicochemical properties of (1R)-Perindopril-d4 stable isotopes
An In-depth Technical Guide to the Physicochemical Properties of (1R)-Perindopril-d4
Executive Summary
This technical guide provides a comprehensive examination of the physicochemical properties of (1R)-Perindopril-d4, a deuterium-labeled stable isotope of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the rationale behind isotopic labeling and its impact on key chemical and physical characteristics. We present not just the data, but the underlying scientific principles and validated experimental protocols for determining properties such as solubility, pKa, and logP. Furthermore, this guide outlines robust analytical methodologies for confirming structural integrity, isotopic purity, and stability, ensuring the reliable application of (1R)-Perindopril-d4 as an internal standard in demanding bioanalytical and pharmacokinetic studies.
Foundational Principles: Perindopril and the Strategic Use of Stable Isotopes
Perindopril: Mechanism of Action and Therapeutic Significance
Perindopril is a potent, long-acting ACE inhibitor widely prescribed for the management of essential hypertension and stable coronary artery disease.[1] As a prodrug, Perindopril is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, perindoprilat.[1][2] The therapeutic efficacy of perindoprilat stems from its ability to competitively inhibit the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3]
By inhibiting ACE, perindoprilat blocks the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] This inhibition leads to a cascade of beneficial hemodynamic effects:
-
Vasodilation: Reduced levels of angiotensin II decrease peripheral vascular resistance, thereby lowering blood pressure.[5]
-
Reduced Aldosterone Secretion: The decrease in angiotensin II leads to diminished aldosterone secretion from the adrenal cortex. This promotes natriuresis (sodium excretion) and diuresis (water excretion), reducing blood volume.[3]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE increases bradykinin levels, further contributing to the antihypertensive effect.[3]
This multifaceted mechanism makes Perindopril a cornerstone in cardiovascular therapy.
Caption: Diagram 1: Simplified mechanism of action of Perindoprilat.
The Rationale for Deuterium Labeling in Pharmaceutical Analysis
Stable isotope-labeled compounds, such as (1R)-Perindopril-d4, are indispensable tools in modern drug development, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[6] The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a molecule that is chemically almost identical to the parent drug but has a higher molecular weight.[7]
This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based bioanalysis (e.g., LC-MS/MS).[8][9] When added to a biological sample (like plasma or urine) at a known concentration, Perindopril-d4 experiences the same extraction, ionization, and potential matrix effects as the unlabeled Perindopril. Because the two compounds co-elute chromatographically but are resolved by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals allows for highly accurate and precise quantification of the parent drug, correcting for any sample loss during processing.[9][10] This approach significantly enhances the robustness and reliability of bioanalytical methods.[10]
Core Physicochemical Properties of (1R)-Perindopril-d4
The physicochemical properties of a drug candidate and its labeled analogues are critical determinants of its behavior in both analytical systems and biological environments. While deuteration is a subtle structural change, a thorough characterization is essential for its valid use.
Chemical Structure and Isotopic Labeling
(1R)-Perindopril-d4 is structurally identical to Perindopril except for the substitution of four hydrogen atoms with deuterium on the L-alanyl moiety.[9] This specific placement avoids sites of metabolic activity and ensures the label's stability during biological processing.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of (1R)-Perindopril-d4. The values for pKa and logP are based on predicted data for the parent compound, as the kinetic isotope effect of deuterium has a negligible impact on these equilibrium-dependent properties.
| Property | Value | Source(s) |
| IUPAC Name | (2S, 3aS, 7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-2,3,3,3-d4)octahydro-1H-indole-2-carboxylic acid | [9][11] |
| CAS Number | 1356929-58-2 | [9] |
| Molecular Formula | C₁₉H₂₈D₄N₂O₅ | [9] |
| Molecular Weight | 372.49 g/mol | [9] |
| Exact Mass | 372.2562 | [9] |
| Solubility | Slightly soluble in Chloroform, Methanol. Aqueous solubility is pH-dependent. | [2][9] |
| Predicted pKa | ~3.15 (for the carboxylic acid group) | [2] |
| Storage Temperature | -20°C | [9] |
In-depth Analysis of Key Properties
-
Solubility: As an amphipathic molecule with both ionizable carboxylic acid groups and lipophilic regions, Perindopril's solubility is highly dependent on pH.[12] In its non-ionized state at low pH, it is more lipophilic and less water-soluble. Conversely, in its ionized (deprotonated) state at higher pH, its aqueous solubility increases. This behavior is critical for designing dissolution studies and developing appropriate formulations.
-
pKa (Acid Dissociation Constant): The pKa value governs the ionization state of the molecule at a given pH.[13] With a predicted pKa of ~3.15, the primary carboxylic acid group of Perindopril will be predominantly in its non-ionized (less soluble) form in the acidic environment of the stomach (pH 1-3) and in its ionized (more soluble) form in the small intestine (pH 6.5-7.0).[12] This property is fundamental to predicting its absorption profile.
-
Stability: Perindopril is known to be susceptible to two primary degradation pathways: hydrolysis of the ethyl ester to form the active metabolite perindoprilat, and intramolecular cyclization to form an inactive diketopiperazine derivative.[14] The presence of moisture and elevated temperatures can accelerate these degradation processes, making controlled storage conditions (-20°C) imperative to maintain the integrity of the standard.[9][14]
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, validated methodologies for determining the key physicochemical properties of (1R)-Perindopril-d4.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a gold-standard technique that determines the equilibrium solubility of a compound by allowing it to saturate a solution over a defined period. This ensures a true thermodynamic solubility value is obtained.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of (1R)-Perindopril-d4 to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved Perindopril-d4 using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the standard.
-
Reporting: Report the solubility in mg/mL or µg/mL at each specific pH and temperature.
Protocol: pKa and logP Determination by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. This allows for the precise determination of the pKa, the pH at which the compound is 50% ionized. By performing this titration in a biphasic water-octanol system, the distribution of the compound between the two phases can be calculated to determine the logP (for the neutral species) and logD (at various pH values).[15][16]
Caption: Diagram 2: Workflow for pKa and logP determination.
Methodology:
-
System Setup: Utilize an automated potentiometric titrator (e.g., SiriusT3) equipped with a calibrated pH electrode.
-
Sample Preparation: Accurately weigh 2-5 mg of (1R)-Perindopril-d4 and dissolve it in a suitable co-solvent like methanol. Add ionic strength-adjusted water and n-octanol to create the biphasic system.
-
Titration Cycle: The instrument will perform a multi-step titration:
-
An initial acidimetric titration with standardized HCl to fully protonate the molecule.
-
A subsequent alkalimetric titration with standardized KOH through a wide pH range (e.g., pH 2 to 11).
-
-
Data Acquisition: The instrument records the precise volume of titrant added and the corresponding pH value throughout the experiment.
-
Calculation: Specialized software analyzes the resulting titration curve. The inflection point of the curve identifies the pKa. By modeling the pH changes, the software simultaneously calculates the partition coefficient (logP) of the neutral species and the distribution coefficient (logD) across the pH range.
Protocol: Stability Assessment via Forced Degradation
Causality: Forced degradation studies intentionally expose the compound to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and products. This is essential for developing a stability-indicating analytical method that can separate the intact drug from its degradants.[14]
Caption: Diagram 3: Forced degradation study workflow.
Methodology:
-
Stock Preparation: Prepare a stock solution of (1R)-Perindopril-d4 in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
-
Acidic: Add 0.1 M HCl and heat (e.g., 60°C for 24 hours).
-
Basic: Add 0.1 M NaOH at room temperature (reaction is often rapid).
-
Oxidative: Add 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound in an oven (e.g., 80°C for 72 hours).
-
Photolytic: Expose the solution to light meeting ICH Q1B requirements.
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Section 4.2).
-
Evaluation: Compare the chromatograms to identify degradation peaks. Use a photodiode array (PDA) detector and mass spectrometer to obtain UV spectra and mass data for the parent compound and any new peaks, aiding in the identification of degradants.
Analytical Validation and Quality Control
Ensuring the identity, purity, and integrity of (1R)-Perindopril-d4 is paramount for its use as a quantitative standard. A multi-technique approach is required for comprehensive validation.[8]
Isotopic Purity and Positional Integrity by NMR and MS
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming the site of deuterium incorporation.[8][17]
-
¹H-NMR: The spectrum of Perindopril-d4 will show a significant reduction or complete absence of the proton signals corresponding to the methyl and methine positions of the L-alanyl group when compared to the unlabeled Perindopril standard.[18]
-
²H-NMR: This technique directly detects the deuterium nuclei, providing a definitive signal at the chemical shift corresponding to the site of labeling.[18]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition and assess isotopic enrichment.[19][20] By measuring the accurate mass of the molecular ion, it verifies the incorporation of four deuterium atoms. Analysis of the isotopic cluster and comparison of the relative abundances of the M, M+1, M+2, etc., ions allows for the calculation of isotopic purity.[19]
Chemical Purity by Stability-Indicating HPLC
A validated stability-indicating HPLC method is crucial for quantifying the purity of (1R)-Perindopril-d4 and separating it from any process impurities or degradation products.[14]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for Perindopril. |
| Mobile Phase | Gradient of an acidic phosphate or formate buffer and acetonitrile/methanol | The acidic buffer suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. The gradient elution ensures separation of compounds with different polarities. |
| Detection | UV at ~215 nm | This wavelength corresponds to the peptide bond absorption, providing good sensitivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30°C | Controlled temperature ensures reproducible retention times. |
Application in a Bioanalytical Workflow
The primary application of (1R)-Perindopril-d4 is as an internal standard for the quantification of Perindopril in biological matrices.[9]
General Protocol: Quantification of Perindopril in Plasma
Causality: This workflow uses protein precipitation for sample cleanup, a rapid and effective method. The stable isotope-labeled internal standard (SIL-IS) is added early to correct for variability in every subsequent step. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed to measure therapeutic drug concentrations in a complex matrix like plasma.
Caption: Diagram 4: Bioanalytical workflow using Perindopril-d4.
Methodology:
-
Sample Spiking: To 100 µL of plasma sample (or calibration standard/QC), add a small volume (e.g., 10 µL) of (1R)-Perindopril-d4 working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot onto the LC-MS/MS system. Monitor specific MRM transitions for both Perindopril and Perindopril-d4.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Perindopril / Perindopril-d4) against the nominal concentration of the calibration standards. Determine the concentration of Perindopril in the unknown samples from this curve.
Conclusion
(1R)-Perindopril-d4 is a critical analytical reagent whose value is predicated on a thorough understanding and validation of its physicochemical properties. Its behavior in terms of solubility, ionization, and stability closely mirrors that of the unlabeled drug, while its increased mass provides the necessary distinction for its role as a robust internal standard. The experimental and analytical protocols detailed in this guide provide a framework for the rigorous characterization required to ensure data integrity in regulated bioanalysis and pharmacokinetic research. By applying these principles, scientists can confidently leverage (1R)-Perindopril-d4 to achieve accurate, precise, and reliable quantification of Perindopril in complex biological systems.
References
-
Wikipedia. (n.d.). Perindopril. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Perindopril Arginine? Retrieved from [Link]
-
Browne, T. R., et al. (n.d.). Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Perindopril Erbumine? Retrieved from [Link]
-
Drugs.com. (2024, March 25). Perindopril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Browne, T. R. (1986). Stable isotopes in pharmacology studies. Journal of Clinical Pharmacology. Retrieved from [Link]
-
MIMS Malaysia. (n.d.). Perindopril: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]
-
University of Toronto. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Retrieved from [Link]
-
YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Schellekens, R. C. A., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The use of stable isotopes in drug metabolism studies. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]
-
Chemical Reviews. (2022, April 20). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Retrieved from [Link]
-
PubMed. (n.d.). Isotope labeling methods for studies of excited protein states by relaxation dispersion NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of compounds. Retrieved from [Link]
-
Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]
-
ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]
-
Nature Reviews Drug Discovery. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
-
MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]
-
Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]
-
SV ChemBioTech. (n.d.). Deuterated Labelled Drug Standards | Deuteration Tech. Retrieved from [Link]
-
Veeprho. (n.d.). Perindopril-D4 | CAS 1356929-58-2. Retrieved from [Link]
Sources
- 1. Perindopril - Wikipedia [en.wikipedia.org]
- 2. Perindopril | 82834-16-0 [chemicalbook.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]
- 5. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. alfachemic.com [alfachemic.com]
- 13. What is pKa and how is it used in drug development? [pion-inc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thesolubilitycompany.com [thesolubilitycompany.com]
- 16. pKa and log p determination | PPTX [slideshare.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. youtube.com [youtube.com]
- 19. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
